EtDO-P4

Catalog No.
S527484
CAS No.
245329-78-6
M.F
C31H52N2O4
M. Wt
516.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EtDO-P4

CAS Number

245329-78-6

Product Name

EtDO-P4

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide

Molecular Formula

C31H52N2O4

Molecular Weight

516.8 g/mol

InChI

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1

InChI Key

BBTZZVJOQCCAOR-DLFZDVPBSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Solubility

Soluble in DMSO

Synonyms

3',4'-ethylenedioxy-1-phenyl-2-palmitoyl-3-pyrrolidinepropanol, EDO-P4

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Description

The exact mass of the compound EtDO-P4 is 516.3927 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8

Exact Mass

516.3927

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide

Dates

Modify: 2023-07-15
1: Fedoryszak-Kuśka N, Panasiewicz M, Domek H, Pacuszka T. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells. Acta Biochim Pol. 2016;63(2):247-51. doi: 10.18388/abp.2014_930. Epub 2016 May 12. PubMed PMID: 27172362.
2: Park SY, Kwak CY, Shayman JA, Kim JH. Globoside promotes activation of ERK by interaction with the epidermal growth factor receptor. Biochim Biophys Acta. 2012 Jul;1820(7):1141-8. doi: 10.1016/j.bbagen.2012.04.008. Epub 2012 Apr 20. PubMed PMID: 22542783; PubMed Central PMCID: PMC3645941.
3: Li H, Kim WS, Guillemin GJ, Hill AF, Evin G, Garner B. Modulation of amyloid precursor protein processing by synthetic ceramide analogues. Biochim Biophys Acta. 2010 Aug;1801(8):887-95. doi: 10.1016/j.bbalip.2010.05.012. Epub 2010 May 26. PubMed PMID: 20599631.

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